N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0791757
InChI: InChI=1S/C22H19ClN2O4/c1-28-18-11-6-12-19(29-2)20(18)22(27)25-15-8-5-7-14(13-15)24-21(26)16-9-3-4-10-17(16)23/h3-13H,1-2H3,(H,24,26)(H,25,27)
SMILES: COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl
Molecular Formula: C22H19ClN2O4
Molecular Weight: 410.8 g/mol

N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide

CAS No.:

Cat. No.: VC0791757

Molecular Formula: C22H19ClN2O4

Molecular Weight: 410.8 g/mol

* For research use only. Not for human or veterinary use.

N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide -

Specification

Molecular Formula C22H19ClN2O4
Molecular Weight 410.8 g/mol
IUPAC Name N-[3-[(2-chlorobenzoyl)amino]phenyl]-2,6-dimethoxybenzamide
Standard InChI InChI=1S/C22H19ClN2O4/c1-28-18-11-6-12-19(29-2)20(18)22(27)25-15-8-5-7-14(13-15)24-21(26)16-9-3-4-10-17(16)23/h3-13H,1-2H3,(H,24,26)(H,25,27)
Standard InChI Key LEBZGFBFHGLLAH-UHFFFAOYSA-N
SMILES COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl
Canonical SMILES COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator